

Cyanine5 Azide Chloride: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Cyanine5 azide chloride	
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This technical guide provides an in-depth overview of Cyanine5 (Cy5) azide chloride, a fluorescent dye vital for biomolecular labeling and detection. Tailored for researchers, scientists, and professionals in drug development, this document outlines the chemical properties, experimental protocols, and key applications of this versatile molecule.

Core Concepts: Understanding Cyanine5 Azide Chloride

Cyanine5 azide chloride is a member of the cyanine dye family, renowned for their high molar extinction coefficients and strong fluorescence in the red to near-infrared (NIR) spectrum. The presence of an azide group makes it an ideal reagent for "click chemistry," a set of biocompatible reactions that enable the efficient and specific covalent labeling of biomolecules. This dye is particularly valuable for its applications in fluorescence imaging and other fluorescence-based biochemical analyses.[1][2]

The IUPAC name for **Cyanine5 azide chloride** is 2-((1E,3E)-5-(1-(6-((3-azidopropyl)amino)-6-oxohexyl)-3,3-dimethylindolin-2-ylidene)penta-1,3-dien-1-yl)-1,3,3-trimethyl-3H-indol-1-ium chloride.[3]

Physicochemical and Spectroscopic Properties



The utility of **Cyanine5 azide chloride** in research is largely dictated by its distinct chemical and photophysical characteristics. These properties are summarized in the tables below.

Chemical Properties		
IUPAC Name	2-((1E,3E)-5-(1-(6-((3-azidopropyl)amino)-6-oxohexyl)-3,3-dimethylindolin-2-ylidene)penta-1,3-dien-1-yl)-1,3,3-trimethyl-3H-indol-1-ium chloride	
Synonyms	Cy5 azide, Cyanine5 azide	
CAS Number	1267539-32-1[3]	
Molecular Formula	C35H45CIN6O[2]	
Molecular Weight	601.2 g/mol [4]	
Solubility	Soluble in DMSO, DMF, and DCM[2]	
Spectroscopic Properties		
Excitation Maximum (λex)	~646 nm[2][4]	
Emission Maximum (λem)	~662 nm[2][4]	
Molar Extinction Coefficient (ε)	250,000 cm ⁻¹ M ⁻¹ [2]	
Fluorescence Quantum Yield (Φ)	0.2[2]	

Experimental Protocols: Labeling Biomolecules

Cyanine5 azide chloride is primarily used to label biomolecules containing a terminal alkyne group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[4][5] It can also be used in copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing strained cycloactyne groups like DBCO or BCN.[4]

General Protocol for Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Proteins



This protocol provides a general guideline for the conjugation of alkyne-modified proteins with Cyanine5 azide.

Materials:

- Alkyne-modified protein in an amine-free buffer (e.g., PBS)
- Cyanine5 azide chloride
- DMSO (anhydrous)
- Copper(II) sulfate (CuSO4)
- Reducing agent (e.g., Sodium Ascorbate)
- Copper-chelating ligand (e.g., THPTA or BTTAA)
- Protein purification supplies (e.g., dialysis or size-exclusion chromatography columns)

Procedure:

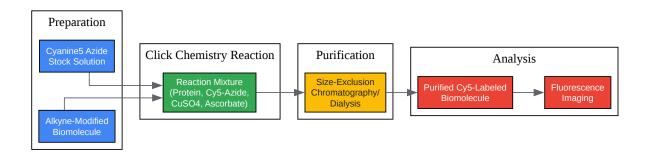
- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of Cyanine5 azide in anhydrous DMSO.
 - Prepare a 50 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.
 - Prepare a 10 mM stock solution of CuSO4 in water.
 - Prepare a 50 mM stock solution of the copper-chelating ligand in water.
- · Reaction Setup:
 - In a microcentrifuge tube, combine the alkyne-modified protein with the Cyanine5 azide stock solution. The molar ratio of dye to protein may need to be optimized, but a 3-10 fold molar excess of the dye is a common starting point.
 - Add the copper-chelating ligand to the reaction mixture.



- Add the CuSO4 solution.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Incubation:
 - Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
- Purification:
 - Remove the unreacted dye and other small molecules from the labeled protein using dialysis or size-exclusion chromatography.
- Quantification (Optional):
 - The degree of labeling can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~646 nm (for Cy5).

Experimental Workflow and Signaling Pathway Visualization

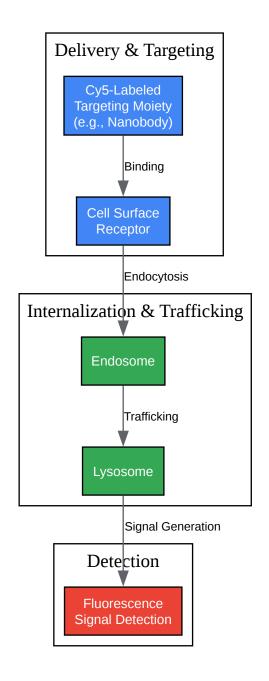
The following diagrams illustrate a typical experimental workflow for labeling and imaging with Cyanine5 azide and a conceptual representation of its application in targeted imaging.



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A typical experimental workflow for biomolecule labeling.





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Conceptual pathway for targeted cell imaging.

Applications in Research and Drug Development

The unique properties of **Cyanine5 azide chloride** make it a powerful tool in various research and development areas:



- Fluorescence Microscopy: Its bright fluorescence and photostability are ideal for highresolution imaging of cellular structures and processes.
- Flow Cytometry: Labeled antibodies or other probes can be used for the identification and sorting of specific cell populations.
- In Vivo Imaging: The near-infrared emission of Cy5 allows for deeper tissue penetration, making it suitable for preclinical imaging in animal models to study drug distribution and tumor targeting.[6]
- Proteomics and Genomics: Labeling of proteins and nucleic acids enables their detection and quantification in complex biological samples.

Conclusion

Cyanine5 azide chloride is an indispensable reagent for the fluorescent labeling of biomolecules. Its compatibility with click chemistry provides a robust and specific method for conjugation, while its favorable spectroscopic properties ensure sensitive detection. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the full potential of this versatile fluorescent dye in their scientific endeavors.

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